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Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in a variety of cancers, making it a compelling target
for therapeutic intervention. A key downstream effector of this pathway is the transcriptional
coactivator YAP and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEA
domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and
anti-apoptotic genes. The activity of TEAD transcription factors is dependent on a unique post-
translational modification: autopalmitoylation. This modification is essential for the stable
interaction between TEAD and YAP/TAZ. Consequently, the inhibition of TEAD
autopalmitoylation presents a promising strategy for disrupting the oncogenic output of the
Hippo pathway. This technical guide provides an in-depth overview of DC-TEADIn04, a
vinylsulfonamide-based covalent inhibitor of TEAD autopalmitoylation, and its role within the
Hippo signaling pathway.

Introduction: The Hippo Signaling Pathway and the
Critical Role of TEAD Palmitoylation

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue
homeostasis. In mammals, the core of this pathway consists of the serine/threonine kinases
MST1/2 and LATS1/2, along with their respective scaffolding proteins SAV1 and MOB1. When
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the Hippo pathway is "on," typically in response to signals such as high cell density, MST1/2
phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the
transcriptional coactivators YAP and TAZ, leading to their cytoplasmic retention and

subsequent degradation.

Conversely, when the Hippo pathway is "off," unphosphorylated YAP/TAZ translocates to the
nucleus and binds to the TEAD family of transcription factors (TEAD1-4). This interaction is
crucial for the transcription of downstream target genes that promote cell growth and inhibit
apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic
inducer 61 (CYR61).

A key regulatory feature of TEAD function is its autopalmitoylation at a highly conserved
cysteine residue within a central lipid-binding pocket. This covalent attachment of a palmitate
molecule is essential for stabilizing the TEAD protein and for its high-affinity interaction with
YAP/TAZ. Therefore, small molecules that can inhibit this autopalmitoylation process are of
significant interest as potential cancer therapeutics.
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Figure 1: The Hippo Signaling Pathway.

DC-TEADINn04: A Covalent Inhibitor of TEAD

Autopalmitoylation
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DC-TEADINn04 is a member of a class of vinylsulfonamide-based compounds designed to act

as covalent inhibitors of TEAD autopalmitoylation.[1] The vinylsulfonamide moiety is an

electrophilic "warhead" that can form a covalent bond with the catalytic cysteine residue in the

TEAD lipid-binding pocket, thereby preventing the attachment of palmitate.
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Figure 2: Mechanism of Action of DC-TEADIn04.

Chemical Properties of DC-TEADiIn04

Property Value
IUPAC Name N-(2-phenoxyphenyl)ethenesulfonamide
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
C=CS(=0)

Canonical SMILES

(FO)NC1=CC=CC=C10C2=CC=CC=C2

CAS Number

2380228-38-4

Quantitative Data for DC-TEADIn04

Current publicly available data on DC-TEADIn04 indicates it is a weak inhibitor of TEAD4
autopalmitoylation. The primary study by Lu et al. (2019) focused on the development of a
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series of vinylsulfonamide derivatives, with DC-TEADIn02 emerging as the most potent

compound.[2]

Compound Assay Target Result Reference
TEAD N
) ) ) 25.2% inhibition
DC-TEADIn0O4 Autopalmitoylatio  TEAD4
L at 800 nM
n Inhibition
TEAD
_ _ _ IC50 = 197 + 19
DC-TEADIn0O2 Autopalmitoylatio  TEAD M [2]
n
n Inhibition

Note: Further quantitative data from dose-response curves for DC-TEADIn04, including IC50
values for palmitoylation inhibition, YAP-TEAD interaction disruption, and cell viability, are not
extensively available in the public domain. The focus of the initial study was on the more potent
analogue, DC-TEADINO2.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of
TEAD autopalmitoylation inhibitors like DC-TEADiIn04, based on standard methodologies in
the field.

In Vitro TEAD Autopalmitoylation Assay
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Figure 3: In Vitro TEAD Autopalmitoylation Assay Workflow.
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Objective: To quantify the inhibitory effect of DC-TEADiIn04 on the autopalmitoylation of TEAD
in a cell-free system.

Materials:

Recombinant human TEAD protein (e.g., TEAD4 YAP-binding domain)

DC-TEADIn04

17-octadecynoic acid (17-ODYA), an alkyne-modified palmitic acid analog

Coenzyme A

ATP

Acyl-CoA synthetase

Click chemistry reagents: Azide-biotin, copper (II) sulfate, tris(2-carboxyethyl)phosphine
(TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA)

SDS-PAGE gels and buffers

PVDF membrane

Streptavidin-HRP conjugate

Chemiluminescent substrate

Procedure:

Prepare a reaction mixture containing recombinant TEAD protein in a suitable buffer.

Add varying concentrations of DC-TEADIiIn04 or vehicle control (DMSO) to the reaction
mixture and pre-incubate.

Initiate the palmitoylation reaction by adding alkyne-modified palmitoyl-CoA (prepared by
reacting 17-ODYA with CoA in the presence of ATP and acyl-CoA synthetase).

Incubate the reaction at 37°C for a specified time.
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o Stop the reaction by adding SDS-PAGE loading buffer.

o Perform click chemistry by adding the azide-biotin and other click reagents to covalently link
biotin to the alkyne-modified palmitate on TEAD.

e Separate the reaction products by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

» Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated
(palmitoylated) TEAD.

o Develop the blot using a chemiluminescent substrate and image the results.

e Quantify the band intensities to determine the extent of inhibition at different concentrations
of DC-TEADiIn04 and calculate the IC50 value.

Cellular TEAD Palmitoylation Assay

Objective: To assess the ability of DC-TEADiIn04 to inhibit TEAD palmitoylation within a cellular
context.

Materials:

HEK?293T cells or other suitable cell line

o Expression vector for FLAG- or Myc-tagged TEAD4

» Lipofectamine or other transfection reagent

e 17-ODYA

 DC-TEADiIn04

o Cell lysis buffer

e Anti-FLAG or anti-Myc affinity beads

o Click chemistry reagents
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o SDS-PAGE and Western blotting reagents
Procedure:
o Transfect HEK293T cells with the tagged-TEAD4 expression vector.

o After 24 hours, treat the cells with varying concentrations of DC-TEADiIn04 or vehicle
control.

e Add 17-ODYA to the cell culture medium and incubate to allow for metabolic labeling.
e Lyse the cells and immunoprecipitate the tagged TEAD4 using affinity beads.

e Perform click chemistry on the immunoprecipitated TEAD4 to attach biotin to the
incorporated 17-ODYA.

o Elute the proteins from the beads, separate by SDS-PAGE, and transfer to a PVDF
membrane.

e Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD4 and with an anti-
tag antibody to detect total immunoprecipitated TEADA4.

¢ Quantify the signals to determine the ratio of palmitoylated to total TEAD4 at different
inhibitor concentrations.

Luciferase Reporter Assay for TEAD Transcriptional
Activity

Objective: To measure the effect of DC-TEADiIn04 on YAP/TAZ-TEAD-mediated gene
transcription.

Materials:
e Cancer cell line with high YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells)
e TEAD-responsive luciferase reporter construct (e.g., 8XGTIIC-luciferase)

o Control reporter construct (e.g., Renilla luciferase) for normalization
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o Transfection reagent

« DC-TEADIn04

o Dual-luciferase reporter assay system
Procedure:

» Co-transfect the cells with the TEAD-responsive firefly luciferase reporter and the Renilla
luciferase control reporter.

o Plate the transfected cells in a multi-well plate.
o Treat the cells with a range of concentrations of DC-TEADiIn04 or vehicle control.
 Incubate for 24-48 hours.

e Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer
according to the dual-luciferase assay system protocol.

o Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

e Plot the normalized luciferase activity against the concentration of DC-TEADIn04 to
determine the IC50 for inhibition of TEAD transcriptional activity.

Conclusion and Future Directions

DC-TEADINn04 is a valuable tool compound for studying the role of TEAD autopalmitoylation in
the Hippo signaling pathway. As a vinylsulfonamide-based covalent inhibitor, it provides a
starting point for the development of more potent and selective TEAD inhibitors. While the
currently available data on DC-TEADInO04 itself is limited, the chemical scaffold has proven
fruitful, leading to the discovery of more potent analogs like DC-TEADIn02.[2]

Future research should focus on a more comprehensive characterization of DC-TEADiIn04,
including:

o Determination of its IC50 values in a panel of biochemical and cell-based assays.
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 Profiling its selectivity across the four TEAD isoforms.
» Quantifying its effect on the expression of endogenous Hippo pathway target genes.
o Evaluating its efficacy in in vivo cancer models.

A deeper understanding of the structure-activity relationships within the vinylsulfonamide series
will be instrumental in the design of next-generation TEAD inhibitors with improved
pharmacological properties for the potential treatment of cancers driven by Hippo pathway
dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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